molecular formula C18H16N2OS B2555719 N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide CAS No. 334498-34-9

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No. B2555719
CAS RN: 334498-34-9
M. Wt: 308.4
InChI Key: KDDXOJOKTHRKDG-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as BTA-EG6, is a compound that has been extensively studied in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Approaches and Chemical Utilities

Research has highlighted the synthetic utilities of compounds related to N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, emphasizing methods for constructing complex molecules like benzimidazoles, quinoxalines, and diazepines from simple precursors such as o-phenylenediamines. These synthetic routes offer valuable insights into creating diverse chemical entities for further pharmacological evaluation. The review by Ibrahim (2011) on the synthesis and biological applications of azolylthiazoles underscores the significance of thiazole derivatives in developing new compounds with potential therapeutic applications (Ibrahim, 2011).

Pharmacological Potential

A study by Raut et al. (2020) on novel benzofused thiazole derivatives, including structures similar to this compound, reveals their potential as antioxidant and anti-inflammatory agents. These derivatives were synthesized via cyclocondensation reactions and evaluated for their in vitro activities, showcasing the therapeutic promise of thiazole-based compounds in addressing oxidative stress and inflammation (Raut et al., 2020).

Anticancer Properties

The compound's relevance extends to cancer research, where thiazole derivatives are investigated for their anticancer activities. Law and Yeong (2022) have reviewed patents related to benzothiazoles, highlighting the growing interest in developing benzothiazole-based drugs for various diseases, including cancer. This review points to the versatility of benzothiazoles as a core structure for designing drugs with high therapeutic activity and selectivity for cancer targets (Law & Yeong, 2022).

Mechanism of Action

Target of Action

The primary target of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is certain tumor cell lines . This compound has been found to exhibit cytotoxic activity towards these cells .

Mode of Action

The mode of action of This compound involves its interaction with these tumor cells. The compound is believed to interact with the cells in a way that results in their death, thereby exhibiting its cytotoxic activity .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that the compound’s cytotoxic activity results in the death of certain tumor cells . The downstream effects of this activity likely involve the disruption of the tumor’s growth and proliferation.

Result of Action

The result of the action of This compound is the death of certain tumor cells . This leads to a decrease in the growth and proliferation of the tumor.

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXOJOKTHRKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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